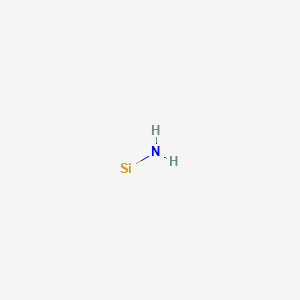
Aminosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanamine is an N-silyl compound that is silane in which a hydrogen is substituted by an amino group.
Applications De Recherche Scientifique
Biomedical Applications
Tissue Engineering
Aminosilanes are increasingly used in tissue engineering due to their ability to modify biomaterials. A notable study demonstrated the use of 11-aminoundecyltriethoxysilane on electrospun Polycaprolactone scaffolds for peripheral nerve regeneration. The functionalization with aminosilanes improved neuronal cell and Schwann cell adhesion and differentiation, significantly enhancing nerve guidance devices and promoting nerve regeneration .
Nanomedicine
In the realm of nanomedicine, aminosilanes have been utilized to coat magnetic nanoparticles, enhancing their structural properties and cellular uptake efficiency. Research indicated that this compound coatings could improve the magnetic properties of nanoparticles while maintaining cell viability, making them suitable for drug delivery systems .
Material Science
Nanoparticle Coatings
Aminosilanes are effective in modifying the surface properties of nanoparticles. For instance, a study on nickel-ferrite nanoparticles showed that this compound coatings altered their magnetic properties and increased the coercive field, which is crucial for applications in magnetic hyperthermia and targeted drug delivery .
Composite Materials
In composite materials, aminosilanes serve as coupling agents to enhance the interfacial adhesion between inorganic fillers and polymer matrices. Their incorporation has been shown to improve mechanical properties and thermal stability of composites used in various industrial applications .
Environmental Applications
Carbon Dioxide Capture
Aminosilanes have been investigated for their potential in carbon dioxide capture technologies. Research on this compound-modified mesoporous materials revealed enhanced adsorption capacities for carbon dioxide, suggesting their utility in developing efficient carbon capture systems .
Synthesis and Catalysis
Synthesis of Aminosilanes
Recent advancements in catalysis have led to more sustainable methods for synthesizing aminosilanes through Si–N dehydrocoupling processes. These methods reduce waste by eliminating the need for corrosive chlorosilanes traditionally used in this compound production .
Data Tables
Case Studies
- Peripheral Nerve Regeneration : The application of 11-aminoundecyltriethoxysilane on Polycaprolactone scaffolds demonstrated significant improvements in cell adhesion and differentiation essential for nerve repair .
- Magnetic Nanoparticle Coating : Research showed that this compound coatings enhanced the magnetic properties of nanoparticles while facilitating cellular uptake in various cell lines, indicating potential for targeted therapies .
- Carbon Capture Technology : Studies on mesoporous materials modified with aminosilanes showcased their effectiveness in capturing carbon dioxide, thereby contributing to environmental sustainability efforts .
Propriétés
Numéro CAS |
13598-78-2 |
|---|---|
Formule moléculaire |
H2NSi |
Poids moléculaire |
44.108 g/mol |
InChI |
InChI=1S/H2NSi/c1-2/h1H2 |
Clé InChI |
OBFQBDOLCADBTP-UHFFFAOYSA-N |
SMILES |
N[Si] |
SMILES canonique |
N[Si] |
Key on ui other cas no. |
13598-78-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















